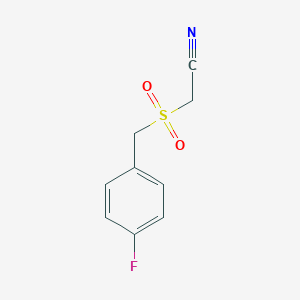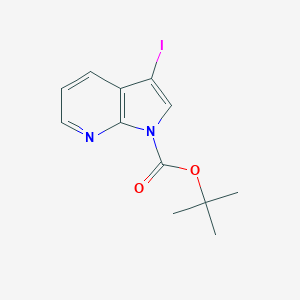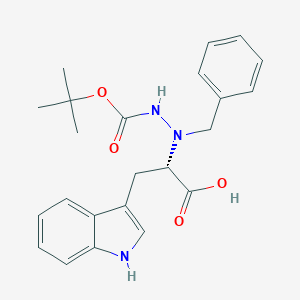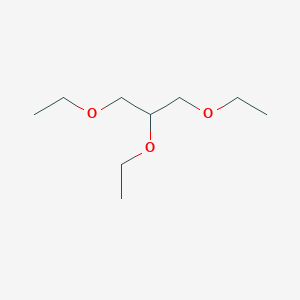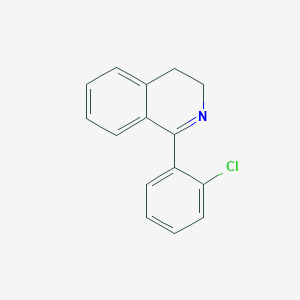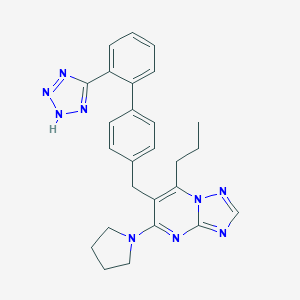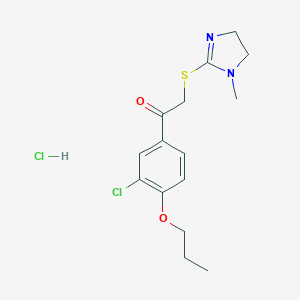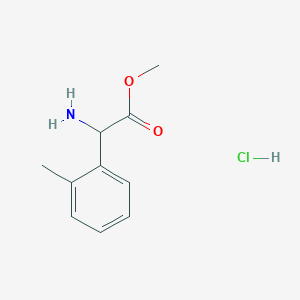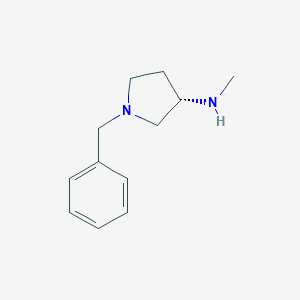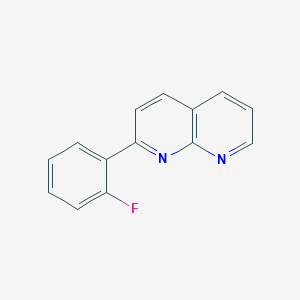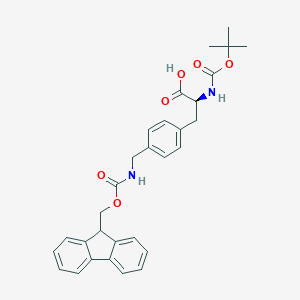![molecular formula C10H14N2O2S B066827 1-[(2-Aminofenil)sulfonil]pirrolidina CAS No. 163460-75-1](/img/structure/B66827.png)
1-[(2-Aminofenil)sulfonil]pirrolidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Aminophenyl)sulfonyl]pyrrolidine is an organic compound with the molecular formula C10H14N2O2S It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to an aminophenyl group
Aplicaciones Científicas De Investigación
1-[(2-Aminophenyl)sulfonyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting sulfonamide-sensitive enzymes.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Mode of Action
The mode of action of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzenesulfonyl chloride with pyrrolidine, followed by reduction of the nitro group to an amino group. The reaction typically proceeds under mild conditions, using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(2-Aminophenyl)sulfonyl]pyrrolidine may involve large-scale batch reactors where the reagents are combined under controlled temperatures and pressures. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.
Comparación Con Compuestos Similares
- 1-[(3-Aminophenyl)sulfonyl]pyrrolidine
- 1-[(4-Aminophenyl)sulfonyl]pyrrolidine
Comparison: 1-[(2-Aminophenyl)sulfonyl]pyrrolidine is unique due to the position of the amino group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For instance, the 2-amino derivative may have different binding affinities and selectivities compared to the 3- or 4-amino derivatives, making it a valuable compound for specific applications.
Propiedades
IUPAC Name |
2-pyrrolidin-1-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c11-9-5-1-2-6-10(9)15(13,14)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFUKILZHOHKOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588492 |
Source


|
| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163460-75-1 |
Source


|
| Record name | 2-(Pyrrolidine-1-sulfonyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
